molecular formula C18H32O4SSi B13415614 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate

3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate

Katalognummer: B13415614
Molekulargewicht: 372.6 g/mol
InChI-Schlüssel: HBBMDDNEYVFOTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is a silyl-protected alcohol derivative functionalized with a tosylate group. The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting group for alcohols, offering stability under acidic and basic conditions, while the tosylate moiety acts as an excellent leaving group, enabling nucleophilic substitution reactions. This compound is primarily utilized in organic synthesis for controlled functional group transformations, particularly in multi-step syntheses of pharmaceuticals or complex natural products.

Eigenschaften

Molekularformel

C18H32O4SSi

Molekulargewicht

372.6 g/mol

IUPAC-Name

[3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C18H32O4SSi/c1-15-9-11-16(12-10-15)23(19,20)21-14-13-18(5,6)22-24(7,8)17(2,3)4/h9-12H,13-14H2,1-8H3

InChI-Schlüssel

HBBMDDNEYVFOTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate

General Synthetic Strategy

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate typically involves two key steps:

This approach safeguards the alcohol functionality during subsequent synthetic transformations and introduces a good leaving group for nucleophilic substitution reactions.

Detailed Preparation Procedure

Step 1: Formation of the tert-Butyldimethylsilyl Ether
  • Reagents: 3-methyl-3-butanol, tert-butyldimethylsilyl chloride (TBSCl), triethylamine (Et3N), and anhydrous dichloromethane (CH2Cl2).
  • Conditions: The reaction is carried out under an inert nitrogen atmosphere at low temperature (around 0–4 °C) to room temperature.
  • Procedure: 3-methyl-3-butanol is dissolved in dry CH2Cl2, cooled to 4 °C, and triethylamine is added dropwise. Then, TBSCl dissolved in CH2Cl2 is added slowly over 60 minutes. The mixture is stirred for 16 hours at room temperature under nitrogen.
  • Workup: The reaction mixture is quenched with water, extracted with CH2Cl2, washed with saturated sodium chloride solution, dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
Step 2: Tosylation of the Silyl-Protected Alcohol
  • Reagents: tert-Butyldimethylsilyl-protected 3-methyl-3-butanol, p-toluenesulfonyl chloride (tosyl chloride), pyridine or triethylamine as base, and anhydrous solvent (often CH2Cl2 or pyridine).
  • Conditions: The reaction is typically performed at 0 °C to room temperature under nitrogen.
  • Procedure: The silyl-protected alcohol is dissolved in dry solvent, cooled, and tosyl chloride is added portionwise with stirring. The base scavenges the generated hydrochloric acid, promoting tosylation.
  • Workup: After completion, the reaction mixture is diluted with water, extracted with organic solvent, washed, dried, and purified by column chromatography.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
1 3-methyl-3-butanol, TBSCl (1 equiv), Et3N (1.1 equiv), CH2Cl2, 4 °C to rt, 16 h ~85-90 Reaction under nitrogen, slow addition of TBSCl, workup with water and NaCl wash
2 TBS-protected alcohol, p-toluenesulfonyl chloride (1.1 equiv), pyridine or Et3N, 0 °C to rt, 4-6 h ~80-90 Tosylation under inert atmosphere, purification by silica gel chromatography

Analytical and Purification Techniques

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Observations
TBS Protection TBSCl, Et3N, CH2Cl2, 4 °C to rt, N2 85-90 High selectivity, mild conditions, inert atmosphere
Tosylation p-Toluenesulfonyl chloride, pyridine, 0 °C to rt 80-90 Efficient sulfonate formation, easy purification

Analyse Chemischer Reaktionen

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The tosylate group can be substituted by nucleophiles such as alkoxides, thiolates, and amines.

    Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection Reactions: TBAF in tetrahydrofuran (THF) is commonly used for the removal of the TBDMS group.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted derivatives, such as ethers, thioethers, and amines.

    Deprotection Reactions: The major product is the free alcohol, along with the formation of tert-butyldimethylsilanol.

Wissenschaftliche Forschungsanwendungen

3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is used in various scientific research applications:

    Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses.

    Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals and specialty materials

Wirkmechanismus

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a strong silicon-oxygen bond, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group. The tosylate group acts as a good leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

(3-((tert-Butyldimethylsilyl)oxy)pyridin-4-yl)methyl acetate (, Compound c): Features a pyridine ring instead of a branched alkyl chain, with an acetate ester rather than a tosylate. The TBDMS group here protects a hydroxyl on a heteroaromatic system, which alters reactivity due to conjugation effects.

(3-Methoxypyridin-4-yl)methyl acetate (, Compound d): Replaces the TBDMS group with a methoxy group, significantly reducing steric bulk and stability under harsh conditions.

Property Target Compound (3-((TBDMS)oxy)pyridin-4-yl)methyl acetate (3-Methoxypyridin-4-yl)methyl acetate
Core Structure Branched 3-methylbutyl chain Pyridine ring Pyridine ring
Protecting Group TBDMS (sterically hindered) TBDMS Methoxy (minimal steric hindrance)
Leaving Group Tosylate (excellent for SN2 reactions) Acetate (moderate leaving ability) Acetate
Stability High (resists hydrolysis) Moderate (sensitive to nucleophilic attack on pyridine) Low (methoxy group prone to cleavage under acidic conditions)

Research Findings and Limitations

  • Synthetic Challenges : The branched alkyl chain in the target compound complicates purification compared to linear-chain analogs.
  • Thermodynamic Data: Limited experimental data exist on the hydrolysis kinetics of the TBDMS group in this specific structure. Comparative studies with simpler TBDMS ethers suggest similar stability profiles, but steric effects may delay hydrolysis .

Biologische Aktivität

3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C₁₈H₃₈O₃S
  • Molecular Weight: 342.57 g/mol
  • CAS Number: 681434-22-0

The presence of the tert-butyldimethylsilyl (TBDMS) group is significant for its chemical stability and solubility in organic solvents.

Synthesis

The synthesis of 3-((tert-butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate typically involves the reaction of appropriate silyl ethers with sulfonic acids. This method allows for the introduction of the TBDMS group, enhancing the compound's stability and reactivity.

Antioxidant Activity

Research indicates that compounds with similar silyl groups exhibit antioxidant properties. For instance, studies have shown that TBDMS derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to tyrosinase activity. Tyrosinase plays a key role in melanin production, and inhibitors are valuable in treating hyperpigmentation disorders. Analogous compounds have demonstrated significant inhibition of mushroom tyrosinase, suggesting that 3-((tert-butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate may possess similar properties .

Table 1: Tyrosinase Inhibition Data of Related Compounds

CompoundIC50 (µM)Reference
Kojic Acid24.09
Analog 31.12
TBDMS DerivativeTBD

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. Preliminary results indicate that at concentrations below 20 µM, it does not exhibit significant cytotoxic effects in B16F10 murine melanoma cells . This suggests a favorable safety margin for potential therapeutic applications.

Case Studies

  • Study on Tyrosinase Inhibition:
    A study focusing on various analogs of TBDMS compounds revealed that certain derivatives showed up to 22 times stronger inhibition than kojic acid against tyrosinase activity in vitro. The mechanisms were further explored using kinetic studies, confirming that these compounds bind tightly to the enzyme's active site .
  • Antioxidant Efficacy:
    Another investigation highlighted the antioxidant capabilities of TBDMS-containing compounds, showing effective radical scavenging activity comparable to established antioxidants . This property is particularly relevant for developing formulations aimed at skin protection.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-((tert-butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Protection of a hydroxyl group : Reacting a precursor alcohol with tert-butyldimethylsilyl (TBS) chloride in the presence of a base (e.g., imidazole or triethylamine) to form the silyl ether .

Tosylation : Treating the silyl-protected intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride) under anhydrous conditions (e.g., dry DCM, triethylamine) to install the tosylate group .

  • Key Conditions :
StepReagents/ConditionsSolventTemperatureYield
1TBSCl, Et₃NDCM0°C → rt70–85%
2TsCl, Et₃NDCM40°C, 15 h60–75%

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the TBS group (characteristic singlet for tert-butyl at ~0.1–0.2 ppm) and the tosylate aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M + Na]⁺) .
  • Chromatography : Silica gel chromatography (e.g., PE:EtOAc = 5:1) ensures purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights govern the stereochemical outcomes during its synthesis?

  • Methodological Answer :

  • The TBS group acts as a steric shield, directing regioselectivity during tosylation. Kinetic studies using deuterated analogs or computational modeling (e.g., DFT) can elucidate transition-state geometries .
  • Example: In related sulfonate syntheses, bulky silyl groups suppress epimerization, preserving stereochemistry at chiral centers .

Q. How do reaction conditions (solvent, temperature) influence the yield and purity of the tosylation step?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance tosylate formation by stabilizing intermediates. Protic solvents may hydrolyze the silyl ether .
  • Temperature : Elevated temperatures (40–50°C) accelerate reaction rates but risk side reactions (e.g., desilylation). Controlled heating under inert atmospheres optimizes yields .
  • Data : Trials in DCM at 40°C achieved 75% yield vs. 50% in THF due to reduced solvolysis .

Q. What role does this compound play in synthesizing complex natural products or pharmaceuticals?

  • Methodological Answer :

  • Intermediate in Drug Development : The tosylate group serves as a leaving group in nucleophilic substitutions (e.g., forming C–O or C–N bonds in antidiabetic tricyclic compounds) .
  • Case Study : Used in stereoselective syntheses of neolignans, where the TBS group stabilizes intermediates during multi-step sequences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.